ZIP (SCRAMBLED) Acetate

CAS No.:

Cat. No.: VC19755564

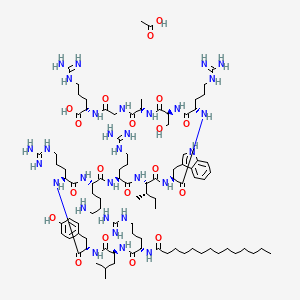

Molecular Formula: C92H158N30O19

Molecular Weight: 1988.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C92H158N30O19 |

|---|---|

| Molecular Weight | 1988.4 g/mol |

| IUPAC Name | acetic acid;(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-(tetradecanoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoic acid |

| Standard InChI | InChI=1S/C90H154N30O17.C2H4O2/c1-7-9-10-11-12-13-14-15-16-17-18-36-71(123)110-61(31-23-42-102-86(92)93)75(126)116-67(47-53(3)4)80(131)117-68(48-56-37-39-58(122)40-38-56)81(132)114-63(32-24-43-103-87(94)95)77(128)112-62(30-21-22-41-91)76(127)113-65(34-26-45-105-89(98)99)79(130)120-73(54(5)8-2)84(135)118-69(49-57-50-107-60-29-20-19-28-59(57)60)82(133)115-64(33-25-44-104-88(96)97)78(129)119-70(52-121)83(134)109-55(6)74(125)108-51-72(124)111-66(85(136)137)35-27-46-106-90(100)101;1-2(3)4/h19-20,28-29,37-40,50,53-55,61-70,73,107,121-122H,7-18,21-27,30-36,41-49,51-52,91H2,1-6H3,(H,108,125)(H,109,134)(H,110,123)(H,111,124)(H,112,128)(H,113,127)(H,114,132)(H,115,133)(H,116,126)(H,117,131)(H,118,135)(H,119,129)(H,120,130)(H,136,137)(H4,92,93,102)(H4,94,95,103)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106);1H3,(H,3,4)/t54-,55-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-;/m0./s1 |

| Standard InChI Key | AFOAEBCWCHNSMC-CQUAHXNOSA-N |

| Isomeric SMILES | CCCCCCCCCCCCCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O.CC(=O)O |

| Canonical SMILES | CCCCCCCCCCCCCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O.CC(=O)O |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

ZIP (SCRAMBLED) Acetate (CAS 908012-18-0 Free Base) is a synthetic myristoylated peptide comprising a randomized sequence of amino acids derived from the native ζ-inhibitory peptide . Unlike its parent compound ZIP, which contains a pseudosubstrate region targeting PKMζ, the scrambled variant lacks this specific binding motif while retaining comparable physicochemical properties. Nuclear magnetic resonance (NMR) analyses of related peptides suggest a helical structure stabilized by acetate counterions, though detailed structural studies of this specific analog remain unpublished .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄₇H₈₀N₁₄O₁₃ (estimated) | |

| Molecular Weight | ~1,350 Da | |

| Storage Temperature | -20°C | |

| Solubility | DMSO, aqueous buffers | |

| Purity | >95% (HPLC) |

Synthesis and Purification

Commercial synthesis involves solid-phase peptide synthesis using Fmoc chemistry, followed by myristoylation at the N-terminus to enhance cell permeability . Critical quality control measures include:

-

Reverse-Phase HPLC: Verifying >95% purity through C18 columns with acetonitrile/water gradients

-

Mass Spectrometry: Confirming molecular weight via MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight)

-

Amino Acid Analysis: Validating sequence scrambling through Edman degradation

Batch-to-batch variability remains a concern, as residual trifluoroacetic acid from cleavage processes can influence biological activity .

Mechanism of Action: Beyond PKMζ Inhibition

Calcium Homeostasis Disruption

Contrary to initial assumptions of PKMζ-specific effects, both ZIP and its scrambled analog induce rapid calcium influx in hippocampal neurons. At 1 μM, these peptides increase spontaneous network activity from 1.6 ± 0.33 to 4.3 ± 0.78 events/minute, followed by sustained intracellular calcium ([Ca²⁺]ᵢ) elevation exceeding 500 nM—a concentration triggering excitotoxicity . This phenomenon persists in PKMζ knockout models, implicating non-canonical pathways .

Membrane Interaction Dynamics

Electrophysiological recordings reveal that 5 μM ZIP (SCRAMBLED) Acetate:

-

Increases miniature excitatory postsynaptic current (mEPSC) frequency by 220% within 10 minutes

-

Elevates membrane noise power spectral density by 3.2-fold at 1–100 Hz

These effects suggest direct modulation of voltage-gated ion channels or lipid raft interactions, though specific molecular targets remain unidentified .

Research Applications and Experimental Considerations

Control Substance in Memory Studies

Despite its intrinsic activity, ZIP (SCRAMBLED) Acetate remains widely used as a negative control in studies employing ZIP to erase long-term potentiation (LTP) or memory engrams. Key applications include:

-

Fear Conditioning Experiments: Differentiating PKMζ-dependent vs. non-specific memory effects

-

Slice Electrophysiology: Controlling for peptide delivery artifacts in LTP reversal studies

-

Behavioral Pharmacology: Accounting for stress responses induced by intracerebral injections

Table 2: Recommended Experimental Concentrations

| Application | Concentration Range | Exposure Time |

|---|---|---|

| Hippocampal Culture | 1–5 μM | 15–60 min |

| Acute Brain Slices | 2–10 μM | 30–120 min |

| In Vivo Infusion | 10 mM (1 μL/hr) | 24–48 hr |

Neurotoxicity Screening Tool

The compound’s dose-dependent excitotoxic effects (EC₅₀ = 7.2 μM at 24 hours) make it valuable for:

-

Modeling calcium overload pathologies (e.g., stroke, Alzheimer’s)

-

Testing neuroprotective compounds

Controversies and Recent Findings

Specificity Debate

The 2015 Journal of Neuroscience study demonstrated that scrambled ZIP retains 78% of native ZIP’s activity in PKMζ knockout mice, fundamentally challenging its validity as a negative control . Proposed mechanisms include:

-

TRPV1 Channel Activation: Calcium influx via transient receptor potential vanilloid 1

-

Mitochondrial Permeability Transition: Inner membrane pore formation

Alternative Control Strategies

Emerging approaches to address specificity concerns:

-

PKMζ Knockout Validation: Using CRISPR-edited neuronal cultures

-

Fluorescent Tagging: Coupling peptides to TAMRA for uptake quantification

-

Toxicity Correction: Normalizing data to scrambled peptide-induced cell death

| Quantity | Price (€) | Typical Experiments Supported |

|---|---|---|

| 1 mg | 74 | Pilot calcium imaging |

| 10 mg | 215 | 50–100 slice recordings |

| 100 mg | 702–838 | Longitudinal in vivo studies |

Stability and Reformulation Challenges

Accelerated stability testing (25°C/60% RH) shows:

This necessitates aliquot preparation and strict cold chain compliance during shipping .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume